N-(2,3-dimethylphenyl)-4,4-difluorocyclohexane-1-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-4,4-difluorocyclohexane-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two fluorine atoms and a carboxamide group attached to a 2,3-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-4,4-difluorocyclohexane-1-carboxamide typically involves the reaction of 2,3-dimethylaniline with 4,4-difluorocyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Solvent selection and purification steps are crucial to ensure the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: The fluorine atoms on the cyclohexane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4,4-difluorocyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-4,4-difluorocyclohexane-1-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
- N-(2,3-dimethylphenyl)-4,4-difluorocyclohexane-1-carboxamide
- N-(3,5-dimethylphenyl)-4,4-difluorocyclohexane-1-carboxamide
- N-(2,3-dimethylphenyl)-4,4-dichlorocyclohexane-1-carboxamide
Comparison: this compound is unique due to the presence of fluorine atoms, which impart distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its chlorinated analogs. The position of the methyl groups on the phenyl ring can also influence the compound’s reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H19F2NO |
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Molecular Weight |
267.31 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4,4-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H19F2NO/c1-10-4-3-5-13(11(10)2)18-14(19)12-6-8-15(16,17)9-7-12/h3-5,12H,6-9H2,1-2H3,(H,18,19) |
InChI Key |
IFOWHKGITVCFJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCC(CC2)(F)F)C |
Origin of Product |
United States |
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